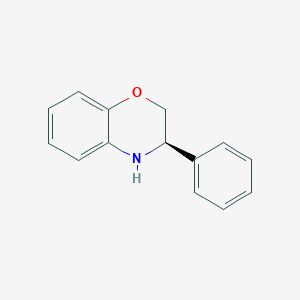
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine
Descripción general
Descripción
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine, also known as CP-99,994, is a chemical compound that belongs to the benzooxazine family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
The exact mechanism of action of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is not fully understood. However, it is believed to act as a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is involved in the regulation of a variety of physiological processes, including pain perception, stress response, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. In addition, this compound has been shown to reduce pain perception and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is its selectivity for the NK1 receptor. This allows researchers to study the specific effects of NK1 receptor antagonism without the confounding effects of other neurotransmitter systems. However, one of the limitations of this compound is its short half-life, which can make it difficult to study in vivo.
Direcciones Futuras
There are several potential future directions for research on 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine. One area of research could focus on the development of more potent and selective NK1 receptor antagonists. Another area of research could focus on the potential use of this compound in the treatment of psychiatric disorders such as anxiety and depression. Finally, research could also focus on the potential use of this compound in the treatment of chronic pain conditions.
Aplicaciones Científicas De Investigación
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. In addition, this compound has been found to be effective in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
(3R)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQRBYFLQYHTCV-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

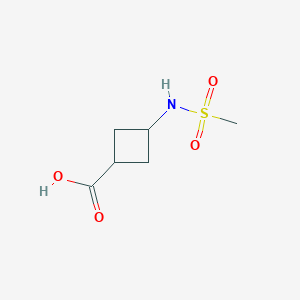
![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)
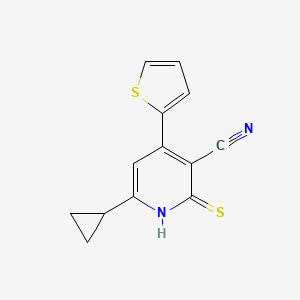
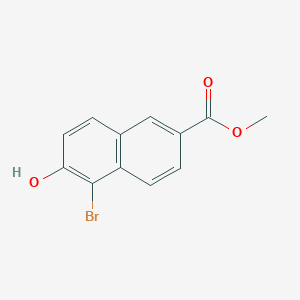

![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide](/img/structure/B7590958.png)

![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)
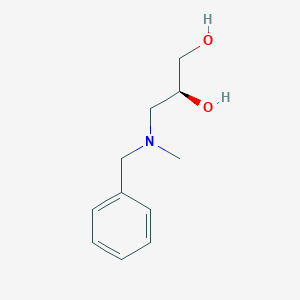
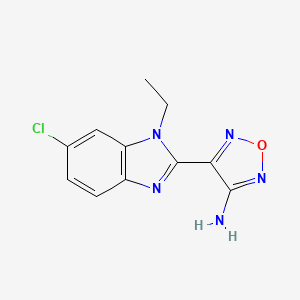
![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)

![1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)